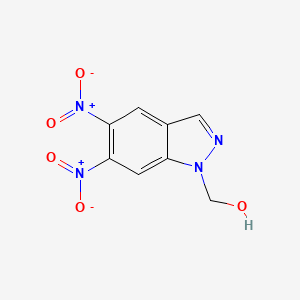
2-Amino-6-hydroxyhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-hydroxyhexanenitrile is an organic compound that features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone with a nitrile group (-CN) at one end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-6-hydroxyhexanenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to an aldehyde or ketone, followed by subsequent reactions to introduce the amino group. For example, starting from an aldehyde, the cyanide ion attacks the carbonyl carbon to form a hydroxynitrile intermediate, which can then be further modified to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalytic processes. Enzymes or microbial cells can be employed to catalyze the reactions under mild conditions, offering high selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-hydroxyhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can reduce the nitrile group.
Substitution: Various electrophiles can react with the amino group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-hydroxyhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 2-Amino-6-hydroxyhexanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into other bioactive compounds. The pathways involved often include nucleophilic addition and substitution reactions, where the compound’s functional groups play a crucial role .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-hydroxyhexanenitrile
- 2-Amino-6-hydroxyheptanenitrile
- 2-Amino-6-hydroxyhexanoic acid
Uniqueness
2-Amino-6-hydroxyhexanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
44845-59-2 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-amino-6-hydroxyhexanenitrile |
InChI |
InChI=1S/C6H12N2O/c7-5-6(8)3-1-2-4-9/h6,9H,1-4,8H2 |
InChI-Schlüssel |
PZKDATDYNWSYON-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CC(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)


![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)



![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)



